(3S)-4-aminobutane-1,3-diol

Description

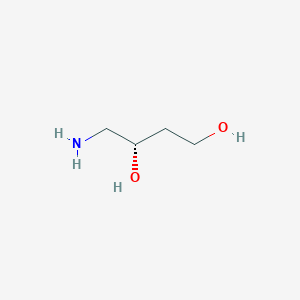

(3S)-4-aminobutane-1,3-diol is an aliphatic amino diol characterized by a four-carbon chain with hydroxyl groups at positions 1 and 3 and an amine group at position 4. The stereochemistry at the C3 position (S-configuration) is critical for its biological and chemical interactions.

Properties

Molecular Formula |

C4H11NO2 |

|---|---|

Molecular Weight |

105.14 g/mol |

IUPAC Name |

(3S)-4-aminobutane-1,3-diol |

InChI |

InChI=1S/C4H11NO2/c5-3-4(7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |

InChI Key |

AZWLGPJBVAQRHW-BYPYZUCNSA-N |

Isomeric SMILES |

C(CO)[C@@H](CN)O |

Canonical SMILES |

C(CO)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-aminobutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 4-nitrobutane-1,3-diol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.

Another method involves the use of 4-chlorobutane-1,3-diol as a starting material. This compound can be reacted with ammonia or an amine under basic conditions to replace the chlorine atom with an amino group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-aminobutane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro compound under specific conditions.

Reduction: Further reduction of the amino group can lead to the formation of primary amines.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.

Substitution: Acid chlorides or anhydrides are often used for esterification, while alkyl halides can be used for etherification.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

(3S)-4-aminobutane-1,3-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its role in metabolic pathways and as a potential precursor for biologically active molecules.

Industry: The compound is used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism by which (3S)-4-aminobutane-1,3-diol exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Structural Analogues

Aliphatic Amino Diols

- (3S)-(+)-1-Amino-3-hydroxybutane (): Molecular Formula: C₄H₁₁NO Key Features: Shorter chain (butane backbone) with amino and hydroxyl groups at positions 1 and 3. Comparison: Lacks the 1,3-diol configuration but shares the amino-alcohol motif. The absence of a second hydroxyl group reduces polarity and hydrogen-bonding capacity compared to (3S)-4-aminobutane-1,3-diol.

- (2S,3R)-2-aminobutane-1,3-diol (): Molecular Formula: C₄H₁₁NO₂ Key Features: Stereoisomer of the target compound, with amino and hydroxyl groups at positions 2, 1, and 3. Comparison: The stereochemical inversion (2S,3R vs. 3S) may lead to differences in biological activity, solubility, and interactions with chiral environments .

Nitro- and Azido-Substituted Diols

- 2,2-bis(azidomethyl)propane-1,3-diol (BAMP) (): Molecular Formula: C₅H₁₀N₆O₂ Key Features: Contains azide groups, forming polyurethanes with low sensitivity to friction and impact.

Aromatic and Complex Diols

- (2S,3S)-3-(4-(methylsulfonyl)phenyl)-2-(phenylethynyl)butane-1,3-diol (): Molecular Formula: C₁₉H₂₀O₄S Key Features: Aromatic and sulfonyl substituents enhance rigidity and optical purity (95% yield). Comparison: The bulky aromatic groups reduce solubility in polar solvents compared to the simpler aliphatic structure of this compound .

- (3S,8E)-deca-8-en-4,6-diyne-1,3-diol (): Molecular Formula: C₁₀H₁₂O₂ Key Features: Polyacetylene chain with conjugated diyne and diol groups. Comparison: The extended π-system enables unique spectroscopic properties, whereas the target compound’s amino group offers nucleophilic reactivity .

Physicochemical and Spectral Properties

Stereochemical Considerations

- highlights the importance of accurate stereochemical assignment, as conflicting R/S configurations in literature led to misinterpretations of bioactivity . This underscores the need for advanced techniques (e.g., X-ray crystallography, chiral HPLC) to confirm the 3S configuration in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.